molecular formula C5H9N3O3 B15124656 3-Azido-2,3-dideoxy-d-ribose

3-Azido-2,3-dideoxy-d-ribose

Cat. No.: B15124656
M. Wt: 159.14 g/mol
InChI Key: CCRXJMDIIXJVIC-UHFFFAOYSA-N
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Description

3-Azido-2,3-dideoxy-D-erythropentose is a five-carbon sugar derivative with an azido group at position 3 and no hydroxyl groups at positions 2 and 3. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 3-Azido-2,3-dideoxy-D-erythropentose involves several steps. One common method includes the azidation of a suitable precursor, such as 2,3-dideoxy-D-erythropentose, using sodium azide under specific reaction conditions. The reaction typically requires a solvent like dimethyl sulfoxide (DMSO) and may be carried out at elevated temperatures to ensure complete conversion

Chemical Reactions Analysis

3-Azido-2,3-dideoxy-D-erythropentose undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and copper catalysts. Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

3-Azido-2,3-dideoxy-D-erythropentose has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azido-2,3-dideoxy-D-erythropentose primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as click chemistry, to form stable triazole linkages. These reactions are often used to label or modify biomolecules, allowing researchers to study molecular interactions and pathways .

Comparison with Similar Compounds

3-Azido-2,3-dideoxy-D-erythropentose can be compared with other azido sugars and dideoxy sugars. Similar compounds include:

The uniqueness of 3-Azido-2,3-dideoxy-D-erythropentose lies in its specific structure, which allows it to participate in click chemistry and other reactions, making it valuable for biochemical research and industrial applications.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

3-azido-4,5-dihydroxypentanal

InChI

InChI=1S/C5H9N3O3/c6-8-7-4(1-2-9)5(11)3-10/h2,4-5,10-11H,1,3H2

InChI Key

CCRXJMDIIXJVIC-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(C(CO)O)N=[N+]=[N-]

Origin of Product

United States

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